molecular formula C15H13FN6O3 B14134835 4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 836646-90-3

4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B14134835
CAS No.: 836646-90-3
M. Wt: 344.30 g/mol
InChI Key: MYGDLKSSNMLNBG-UHFFFAOYSA-N
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Description

4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan-2-ylmethyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsSubsequent steps involve the attachment of the fluorophenyl and furan-2-ylmethyl groups through various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and furan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorophenyl and furan-2-ylmethyl groups can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

836646-90-3

Molecular Formula

C15H13FN6O3

Molecular Weight

344.30 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H13FN6O3/c16-9-3-5-10(6-4-9)19-14-12(22(23)24)13(17)20-15(21-14)18-8-11-2-1-7-25-11/h1-7H,8H2,(H4,17,18,19,20,21)

InChI Key

MYGDLKSSNMLNBG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N

solubility

0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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